molecular formula C27H32ClF3N6O2S B2527385 1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097938-33-3

1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2527385
CAS No.: 2097938-33-3
M. Wt: 597.1
InChI Key: LIJTVVJNLZTOCV-UHFFFAOYSA-N
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Description

This compound features a benzyl-substituted 3,5-dimethylpyrazole core sulfonylated to a piperidine ring, which is further connected to a piperazine moiety bearing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.

Properties

IUPAC Name

1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClF3N6O2S/c1-19-25(20(2)37(33-19)18-21-6-4-3-5-7-21)40(38,39)36-10-8-23(9-11-36)34-12-14-35(15-13-34)26-24(28)16-22(17-32-26)27(29,30)31/h3-7,16-17,23H,8-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJTVVJNLZTOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C23H26ClF3N4O2SC_{23}H_{26}ClF_3N_4O_2S, with a molecular weight of approximately 508.99 g/mol. The structure incorporates a piperazine core, substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit significant biological activities, particularly in the realm of cancer treatment. For instance, derivatives containing the 1-benzyl-3,5-dimethyl-1H-pyrazol moiety have shown promising results in inhibiting cancer cell proliferation.

Antiproliferative Activity

A study highlighted the antiproliferative effects of related compounds on various cancer cell lines. Specifically, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells. These compounds reduced mTORC1 activity and induced autophagy, suggesting a novel mechanism for anticancer action through modulation of cellular pathways involved in growth and survival .

The proposed mechanism of action for compounds featuring the pyrazol and piperazine structures involves:

  • mTORC1 Inhibition : The inhibition of mTORC1 leads to reduced protein synthesis and cell growth.
  • Autophagy Modulation : Increased autophagy can enhance the degradation of damaged organelles and proteins, contributing to cell death in cancer cells.

These actions are supported by evidence showing that these compounds disrupt autophagic flux and accumulate markers such as LC3-II under specific conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors influence its efficacy:

  • Substituents on the Piperazine Ring : Variations in substituents can significantly alter binding affinity and selectivity towards target proteins.
  • Sulfonamide Group : The presence of a sulfonamide moiety enhances solubility and may improve interaction with biological targets.
  • Chloro and Trifluoromethyl Groups : These halogenated groups can enhance lipophilicity and improve membrane permeability, facilitating better cellular uptake.
Structure FeatureImpact on Activity
Piperazine CoreEssential for receptor binding
Sulfonamide GroupImproves solubility
Chloro GroupEnhances lipophilicity
TrifluoromethylIncreases membrane permeability

Case Studies

Recent studies have focused on similar piperazine derivatives with notable outcomes:

  • A study involving piperidine derivatives demonstrated strong cytotoxicity against various cancer cell lines, indicating that modifications to the piperidine structure can lead to enhanced therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key pharmacophores: sulfonamide-linked piperidine/piperazine , pyridine/pyrazole heterocycles , and halogen/TFM substituents . Below is a detailed analysis:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Implications
Target Compound C29H32ClF3N6O2S ~657.2 Benzyl-3,5-dimethylpyrazole sulfonyl on piperidine; 3-chloro-5-TFM pyridine on piperazine High lipophilicity (benzyl/TFM); potential kinase inhibition due to pyridine-piperazine motifs
1-{1-[(3-Methyloxazol-5-yl)methyl]piperidin-4-yl}-4-[5-TFM-pyridin-2-yl]piperazine C20H26F3N5O 409.5 Oxazole-methyl replaces benzyl-pyrazole; retains TFM-pyridine Reduced steric bulk; improved solubility; altered heterocycle may shift target selectivity
1-(3,4-Dichlorobenzyl)-4-(1-ethyl-5-methylpyrazole-4-sulfonyl)piperazine C17H22Cl2N4O2S ~417.0 Dichlorobenzyl and ethyl-pyrazole sulfonyl on piperazine Increased electrophilicity (Cl groups); possible higher toxicity
1-[3-Chloro-5-TFM-pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine C17H14ClF3N5O4S ~618.4 Nitrobenzenesulfonyl replaces piperidine-pyrazole sulfonyl Nitro group enhances reactivity but may reduce metabolic stability
1-[3-Chloro-5-TFM-pyridin-2-yl]-4-(1-isopropyl-3,5-dimethylpyrazole-4-sulfonylpiperidin-4-yl)piperazine C23H32ClF3N6O2S 549.1 Isopropyl replaces benzyl on pyrazole; same TFM-pyridine Lower lipophilicity (isopropyl vs. benzyl); altered pharmacokinetics

Key Findings from Structural Analogues

Electron-Withdrawing Substituents : The 3-chloro-5-TFM pyridine group is conserved across analogs (e.g., ), suggesting its critical role in target engagement, possibly through π-π stacking or hydrophobic interactions.

Lipophilicity Trends :

  • Benzyl groups (target compound) increase logP compared to isopropyl () or oxazole (), affecting membrane permeability and CNS penetration.
  • Dichlorobenzyl () and nitrobenzenesulfonyl () groups introduce polarizable moieties, balancing solubility and target affinity.

Hypothetical Toxicity and Bioactivity

  • Cytotoxicity : Compounds with higher lipophilicity (e.g., target compound) may exhibit lower BHK21 cell viability scores in the SMCVdb database , though direct data are unavailable.
  • Synthetic Feasibility : Coupling methods using HOBt/TBTU () are common for arylpiperazines, suggesting scalable synthesis for the target compound.

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